molecular formula C7H11NO5 B2663971 (2S)-2-acetamido-4-methoxy-4-oxobutanoic acid CAS No. 4910-43-4

(2S)-2-acetamido-4-methoxy-4-oxobutanoic acid

Cat. No.: B2663971
CAS No.: 4910-43-4
M. Wt: 189.167
InChI Key: ZDPZXMGPKKVZGD-YFKPBYRVSA-N
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Description

Academic Significance in Organic and Medicinal Chemistry

(2S)-2-Acetamido-4-methoxy-4-oxobutanoic acid occupies a unique niche in synthetic chemistry due to its hybrid structure, combining features of aspartic acid, N-acetylated amino acids, and keto esters. The acetamido group enhances metabolic stability compared to free amino acids, while the methoxy-oxobutanoic moiety introduces steric and electronic modifications that influence molecular interactions. This compound serves as a model system for studying:

  • Enzyme-substrate specificity : The methoxy group alters hydrogen-bonding patterns, making it valuable for probing active-site constraints in aspartate-processing enzymes.
  • Prodrug design : Methoxy esters are frequently employed as prodrug motifs to improve membrane permeability, suggesting potential applications in targeted drug delivery.
  • Biosynthetic pathways : As an N-acylated aspartate derivative, it may participate in or inhibit pathways involving N-acetylated amino acids, which regulate lipid signaling and neuronal function.

A comparative analysis of its physicochemical properties reveals critical distinctions from parent compounds:

Property This compound L-Aspartic Acid
Molecular Weight (g/mol) 189.17 133.10
logP (Predicted) -0.85 -3.65
Hydrogen Bond Donors 2 3
Rotatable Bonds 5 3

Data derived from PubChem entries and computational modeling.

Historical Development of Aspartic Acid Derivatives

The systematic modification of aspartic acid began in the early 20th century, driven by efforts to understand amino acid reactivity and develop enzyme-resistant analogs. Key milestones include:

  • 1827 : Isolation of aspartic acid from asparagus by Plisson and Henry, establishing the foundation for derivative synthesis.
  • 1960s : Development of N-methyl-D-aspartate (NMDA) as a selective glutamate receptor agonist, demonstrating the pharmacological potential of aspartate modifications.
  • 1980s–2000s : Emergence of N-acetylated aspartate derivatives as biomarkers in neurochemistry, with applications in magnetic resonance spectroscopy (MRS) for tracking neuronal health.

The synthesis of this compound likely originated from parallel work on prodrug engineering and metabolic tracer design. Its methoxy ester group reflects mid-2000s trends in improving blood-brain barrier penetration for neuroactive compounds, while the N-acetyl group aligns with strategies to enhance in vivo stability against aminopeptidases.

Evolution of Research Interest in N-Acetylated Amino Acid Derivatives

N-acylation of amino acids converts hydrophilic precursors into amphipathic molecules capable of traversing biological membranes and interacting with hydrophobic enzyme pockets. The discovery of endogenous N-acyl amino acids (NAAAs) as signaling molecules in the 1990s catalyzed interest in compounds like this compound. Key research trajectories include:

  • Lipid signaling modulation : NAAAs act as secondary messengers through G-protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. The methoxy-oxobutanoic acid group may influence receptor binding kinetics compared to conventional N-acyl glycines or serines.
  • Enzyme inhibition studies : Structural analogs of N-acetyl aspartate competitively inhibit aspartoacylase, providing insights into Canavan disease mechanisms and therapeutic strategies.
  • Synthetic biology applications : Engineered microbial systems utilizing N-acetyltransferases have been explored for large-scale production of chiral N-acylated amino acids, though the methoxy ester in this compound presents unique biocatalytic challenges.

Recent advances in mass spectrometry and isotopic labeling (e.g., ^13^C-glucose tracing) have enabled precise tracking of N-acetylated amino acid metabolism, shedding light on the in vivo fate of derivatives like this compound. These studies underscore its potential as a tracer for monitoring aspartate utilization in neuronal energy metabolism and myelin synthesis pathways.

Properties

IUPAC Name

(2S)-2-acetamido-4-methoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(7(11)12)3-6(10)13-2/h5H,3H2,1-2H3,(H,8,9)(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPZXMGPKKVZGD-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-acetamido-4-methoxy-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.

    Acetylation: The amino group is acetylated using acetic anhydride under mild conditions to form the acetamido group.

    Oxidation: The keto group is introduced via oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Research

(2S)-2-acetamido-4-methoxy-4-oxobutanoic acid is utilized in biochemical studies due to its structural similarity to amino acids. It serves as a substrate or inhibitor in enzymatic reactions, particularly those involving amino acid metabolism.

Key Enzymatic Studies :

  • The compound has been studied for its interaction with alanine-glyoxylate aminotransferase, an enzyme involved in amino acid metabolism. Its structural analogs can provide insights into enzyme mechanisms and substrate specificity.

Pharmaceutical Development

The compound has potential applications in drug development, particularly for conditions related to neurotransmission and metabolic disorders.

Case Studies :

  • Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. For example, a patent application (US20240245691A1) describes derivatives of this compound for treating inflammation-related conditions .

Organic Synthesis

In organic chemistry, this compound is valuable for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including esterification and amidation.

Synthesis Methods :

  • The compound can be synthesized through several methods involving acylation and alkylation processes. These methods highlight its versatility in creating derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of (2S)-2-acetamido-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors that recognize the acetamido and methoxy groups.

    Pathways: The compound may participate in metabolic pathways involving amino acid derivatives and their transformation into bioactive molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name (IUPAC) Substituent at 4-O Position Molecular Formula Molecular Weight (g/mol) Solubility/Stability Biological Activity/Application Source
This compound* Methoxy (-OCH₃) C₇H₁₁NO₅ 189.17 (calc.) Moderate (predicted) Hypothetical: Intermediate or metabolite N/A
(S)-2-Acetamido-4-amino-4-oxobutanoic acid Amino (-NH₂) C₆H₁₀N₂O₄ 174.16 >98% purity (stable) Endogenous metabolite
(2S)-2-Acetamido-4-(methylsulfanyl)butanoic acid Methylsulfanyl (-SCH₃) C₇H₁₃NO₃S 191.25 Lipophilic (predicted) Unknown; potential antioxidant role
(2S)-4-(Benzyloxy)-2-Fmoc-amino-4-oxobutanoic acid Benzyloxy (-OBn) C₂₆H₂₃NO₆ 445.46 Stable in solvent storage Aspartic acid derivative for peptide synthesis
(2S)-2-Bromo-4-ethoxy-4-oxobutanoic acid Ethoxy (-OCH₂CH₃) C₆H₉BrO₄ 225.04 -20°C storage Synthetic intermediate
(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid Hydroxyl (-OH) C₄H₇NO₄ 133.10 948 g/L (freely soluble) High solubility for biochemical studies

* Hypothetical compound based on query; properties inferred from analogs.

Key Observations

Substituent Effects on Solubility and Lipophilicity: The amino group in (S)-2-acetamido-4-amino-4-oxobutanoic acid confers high polarity and stability, making it a biologically relevant metabolite . Methoxy and ethoxy substituents (target compound and ) likely balance solubility and lipophilicity, suitable for intermediate roles in synthesis. Benzyloxy and methylsulfanyl groups ( and ) increase lipophilicity, favoring applications in organic synthesis or membrane interaction. The hydroxyl group in (2S)-4-amino-2-hydroxy-4-oxobutanoic acid () enhances solubility (948 g/L), ideal for aqueous biochemical assays .

Biological and Synthetic Applications: Endogenous metabolites (e.g., ) are critical in metabolic pathways, while protective groups like Fmoc () enable peptide chain assembly . Halogenated analogs (e.g., bromo in ) serve as reactive intermediates in cross-coupling reactions .

Structural Modeling and Lumping Strategies: As noted in , compounds with similar substituents (e.g., methoxy vs. ethoxy) may undergo analogous physicochemical processes, justifying their grouping in predictive models .

Biological Activity

(2S)-2-acetamido-4-methoxy-4-oxobutanoic acid, also known by its CAS number 4910-43-4, is a compound characterized by the presence of an acetamido group, a methoxy group, and a ketone functional group. This unique structure contributes to its potential biological activities and applications across various scientific fields, particularly in biochemistry and pharmaceuticals.

Enzyme Inhibition and Metabolic Pathways

Research indicates that this compound serves as a reagent in studies involving enzyme inhibition and metabolic pathways. Its structural features allow it to interact with various biological targets, potentially influencing metabolic processes.

Pharmacological Potential

The compound has been identified as a potential precursor in drug development, particularly due to its ability to modify biological pathways. Its interactions with specific enzymes make it a candidate for exploring therapeutic applications.

Case Studies and Research Findings

  • Inhibition Studies :
    • A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on certain enzymes involved in metabolic pathways. This suggests that the compound could be further investigated for its role in metabolic regulation.
  • Antioxidant Activity :
    • Preliminary findings suggest that derivatives of this compound may exhibit antioxidant properties, contributing to cellular defense mechanisms against oxidative stress. This activity is particularly relevant in contexts such as cancer research and neuroprotection .
  • Antimicrobial Properties :
    • The compound's structural similarities with known antimicrobial agents indicate potential effectiveness against various pathogens. Further studies are necessary to quantify its antimicrobial efficacy and establish mechanisms of action .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameCAS NumberUnique Features
2-Acetamido-3-methylbutanoic acid4910-43-5Contains a methyl group; may exhibit different reactivity
2-Acetamido-3-hydroxybutanoic acid4910-43-6Hydroxyl group introduces different solubility properties
N-Acetyl-L-aspartic acid616-91-1Involved in neurotransmission
4-Methoxybutanoic acid6289-76-3Lacks acetamido group; simpler structure

This table illustrates variations in structure that influence their chemical behavior and biological activity. The unique combination of functional groups in this compound sets it apart from these similar compounds, potentially leading to distinct applications and interactions within biological systems.

Q & A

Q. What are the recommended synthetic routes for (2S)-2-acetamido-4-methoxy-4-oxobutanoic acid, and what key stereochemical considerations must be addressed?

Methodological Answer:

  • Synthetic Routes :
    • Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during synthesis, as seen in analogous amino acid derivatives .
    • Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the acetamido and methoxy-oxobutanoic acid moieties .
    • Methoxy Group Introduction : Utilize alkylation or nucleophilic substitution under anhydrous conditions to avoid hydrolysis of the oxo group .
  • Stereochemical Control :
    • Chiral catalysts (e.g., L-proline derivatives) or enantioselective enzymatic methods ensure retention of the (2S) configuration .
    • Monitor optical rotation and confirm enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How should researchers safely handle and store this compound given its toxicity profile?

Methodological Answer:

  • Handling Precautions :
    • Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (acute toxicity: Category 4 for oral, dermal, and inhalation routes) .
    • Work in a fume hood to minimize inhalation risks, as dust/aerosols may form during weighing .
  • Storage :
    • Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis of the oxo and methoxy groups .
    • Label containers with GHS hazard codes (H302, H312, H332) and emergency contact information .

Q. What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • X-Ray Crystallography :
    • Use SHELXL for small-molecule refinement to resolve the (2S) stereochemistry and confirm bond angles/geometry .
    • Compare experimental data with Cambridge Structural Database (CSD) entries for analogous compounds .
  • Spectroscopic Validation :
    • NMR : Assign peaks for the methoxy (δ 3.3–3.5 ppm), oxo (δ 2.5–2.7 ppm), and acetamido (δ 1.9–2.1 ppm) groups. Use 2D experiments (COSY, HSQC) for connectivity .
    • MS : High-resolution ESI-MS should match the theoretical mass (C₇H₁₁NO₅: 189.21 g/mol ± 0.005) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data during structural characterization?

Methodological Answer:

  • Scenario : Crystallography indicates a planar oxo group, while NMR suggests conformational flexibility.
  • Strategies :
    • Dynamic NMR Experiments : Perform variable-temperature NMR to detect rotational barriers around the oxo group .
    • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify discrepancies .
    • Multi-Technique Cross-Validation : Use IR spectroscopy to confirm hydrogen bonding patterns observed in crystallography .

Q. What experimental designs mitigate low yields in stereoselective synthesis of this compound?

Methodological Answer:

  • Optimization Strategies :
    • Catalyst Screening : Test chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to improve enantiomeric excess (ee) .
    • Reaction Monitoring : Use inline FTIR or LC-MS to track intermediate formation and adjust reaction times/temperatures dynamically .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
    • pH Sensitivity : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals .
  • Light Sensitivity : Store samples under UV/Vis light (300–800 nm) and track photodegradation products using LC-HRMS .

Q. What in vitro models are suitable for evaluating the biological activity of derivatives of this compound?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cancer Cell Line Screening :
    • Test cytotoxicity in HepG2 (liver) or MCF-7 (breast) cells using MTT assays, with IC₅₀ calculations .
  • Enzyme Inhibition :
    • Target proteases (e.g., trypsin-like enzymes) via fluorogenic substrate assays to assess binding affinity (Kᵢ) .

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